![molecular formula C15H24O2 B14439632 1-Oxaspiro[4.11]hexadec-2-en-4-one CAS No. 76951-96-7](/img/structure/B14439632.png)
1-Oxaspiro[4.11]hexadec-2-en-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Oxaspiro[4.11]hexadec-2-en-4-one is a chemical compound with the molecular formula C₁₅H₂₄O₂ and a molecular mass of 236.35 g/mol It is characterized by a spirocyclic structure, which includes an oxygen atom and a double bond within the ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Oxaspiro[4.11]hexadec-2-en-4-one typically involves the formation of the spirocyclic ring system through a series of organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
1-Oxaspiro[4.11]hexadec-2-en-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
1-Oxaspiro[4.11]hexadec-2-en-4-one has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic properties and applications in drug development.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Oxaspiro[4.11]hexadec-2-en-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1-Oxaspiro[4.5]decan-2-one: This compound has a similar spirocyclic structure but with a different ring size and molecular formula (C₉H₁₄O₂).
1-Oxaspiro[4.11]hexadecan-2-one: This compound is closely related but lacks the double bond present in 1-Oxaspiro[4.11]hexadec-2-en-4-one.
Uniqueness
1-Oxaspiro[411]hexadec-2-en-4-one is unique due to its specific ring structure and the presence of a double bond, which may confer distinct chemical and biological properties compared to its analogs
Properties
CAS No. |
76951-96-7 |
|---|---|
Molecular Formula |
C15H24O2 |
Molecular Weight |
236.35 g/mol |
IUPAC Name |
1-oxaspiro[4.11]hexadec-2-en-4-one |
InChI |
InChI=1S/C15H24O2/c16-14-10-13-17-15(14)11-8-6-4-2-1-3-5-7-9-12-15/h10,13H,1-9,11-12H2 |
InChI Key |
CEBBNEUBHWCDFT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCCC2(CCCCC1)C(=O)C=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


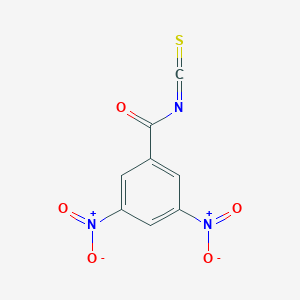
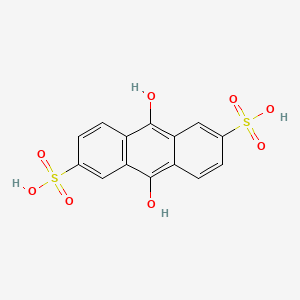

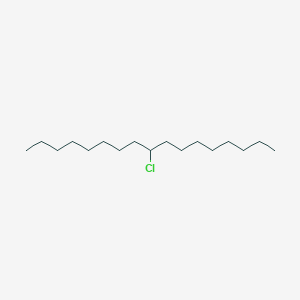

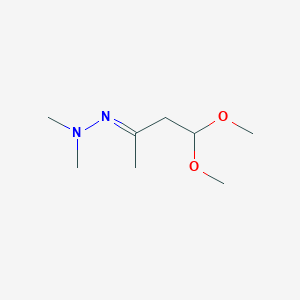
![2-[(3,4-Dichlorophenyl)methanesulfonyl]-1,3-benzothiazole](/img/structure/B14439586.png)
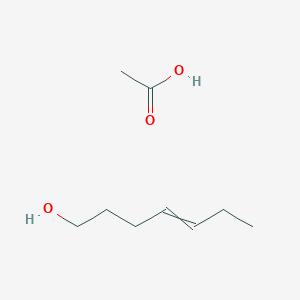
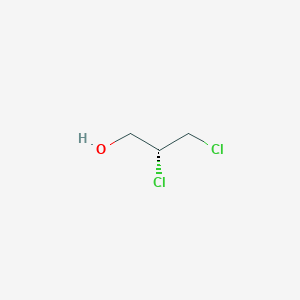
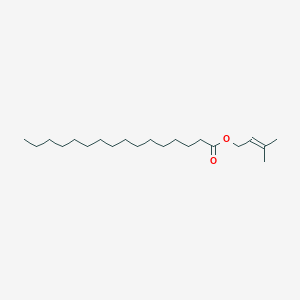
![2-Methyl-1,3-diphenylbicyclo[2.2.1]hept-2-ene](/img/structure/B14439629.png)



